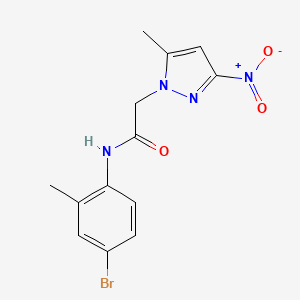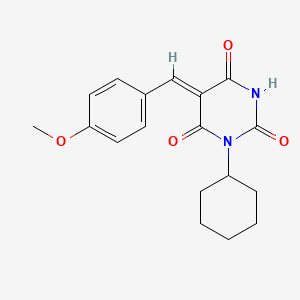![molecular formula C17H16N2OS B6101321 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B6101321.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide, also known as BMPPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. BMPPA is a member of the benzothiazole family of compounds, which have been shown to have a wide range of biological activities.
科学的研究の応用
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its efficacy in vivo.
In addition to its potential use in cancer research, this compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, making it a useful tool for the detection and quantification of these ions in biological samples.
作用機序
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell proliferation and survival. By inhibiting this enzyme, this compound may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit protein kinase C, this compound has also been shown to inhibit the activity of other enzymes and signaling pathways in cells. These effects may be responsible for its ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide for use in lab experiments is its high purity and stability. This compound can be synthesized in high yields and is stable under a variety of conditions, making it suitable for use in a wide range of experiments.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, this compound may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide. One area of research is in the development of new drugs for the treatment of cancer. Further studies are needed to determine the efficacy of this compound in vivo and to identify the specific mechanisms by which it inhibits cancer cell growth.
Another area of research is in the development of new fluorescent probes for the detection of metal ions. This compound has shown promise as a selective probe for certain metal ions, and further studies are needed to optimize its use in biological samples.
Overall, this compound is a promising compound for use in scientific research. Its high purity and stability make it a useful tool for a wide range of experiments, and its potential applications in cancer research and metal ion detection make it an area of active research.
合成法
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide involves the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride to produce 2-chloro-5-methylbenzoic acid. The resulting compound is then reacted with 2-aminobenzothiazole to produce this compound. The synthesis of this compound has been optimized to produce high yields of pure compound, making it suitable for use in scientific research.
特性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-3-16(20)18-14-10-12(9-8-11(14)2)17-19-13-6-4-5-7-15(13)21-17/h4-10H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYOFVBUNKDBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-fluoro-4-biphenylyl){1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6101248.png)

![2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6101269.png)

![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B6101278.png)
![2-[4-(cyclohexylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101283.png)
![3-{[(3-chlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B6101286.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6101293.png)
![2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B6101297.png)
![4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-1-(2-methoxyethyl)-2-pyrrolidinone](/img/structure/B6101306.png)
![N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6101307.png)
![N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6101315.png)
![(4-chlorophenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6101323.png)
![2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6101326.png)